molecular formula C18H20N2O4S B7693913 5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-methoxy-N-methylbenzenesulfonamide

5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-methoxy-N-methylbenzenesulfonamide

Cat. No.: B7693913
M. Wt: 360.4 g/mol
InChI Key: ZVJZMSNIKAAARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-2-methoxy-N-methylbenzenesulfonamide is a complex organic compound that features a dihydroisoquinoline moiety

Preparation Methods

The synthesis of 5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-methoxy-N-methylbenzenesulfonamide can be achieved through multi-step organic synthesis. One common route involves the initial formation of the dihydroisoquinoline core, followed by functionalization to introduce the sulfonamide and methoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-2-methoxy-N-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar compounds include other dihydroisoquinoline derivatives, such as:

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-19-25(22,23)17-11-14(7-8-16(17)24-2)18(21)20-10-9-13-5-3-4-6-15(13)12-20/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJZMSNIKAAARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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